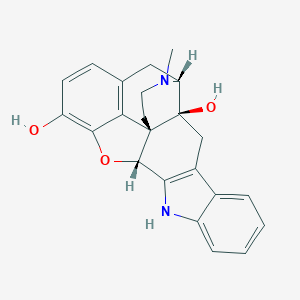

Oxymorphindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxymorphindole is a selective δ-opioid receptor agonist that has been synthesized and studied for its potential analgesic properties. It was designed under the message-address concept, originating from the message site of the δ-opioid receptor-selective antagonist NTI . This compound has shown promise in providing analgesia with reduced side effects compared to traditional opioids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oxymorphindole involves the transformation of the 17-nitrogen substituent from cyclopropylmethyl to methyl . Various methods have been reported for the synthesis of indole derivatives, which are prevalent moieties in this compound. These methods include classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis of indole derivatives generally involves the use of aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Oxymorphindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include titanium(III) chloride, which is used in the reduction of o-nitrostyrenes to form indoles . Other reagents and conditions depend on the specific synthetic route being employed.

Major Products Formed

The major products formed from the reactions involving this compound are typically indole derivatives, which are crucial for the compound’s biological activity .

Applications De Recherche Scientifique

Synergistic Effects with Loperamide

Studies have demonstrated that the combination of oxymorphindole and loperamide produces significant analgesic synergy. For instance, a study showed that this combination was 150 times more potent in reversing CFA-induced hyperalgesia compared to either drug alone when administered systemically . The interaction appears to be mediated by opioid receptors located in the peripheral nervous system, allowing for effective pain relief without CNS involvement.

Analgesic Efficacy

Research has consistently highlighted the analgesic efficacy of this compound, particularly when used in combination with other opioid agonists. The combination of loperamide and this compound has been shown to significantly reduce nociceptive responses in various animal models of pain .

Topical Applications

The topical administration of the loperamide-oxymorphindole combination has been explored as a means to provide localized pain relief. This method minimizes systemic exposure and reduces the risk of side effects associated with traditional opioid therapies .

Chronic Pain Models

In chronic pain models, such as those induced by complete Freund's adjuvant (CFA), the this compound-loperamide combination has been effective in attenuating spontaneous activity in nociceptors and reducing their sensitivity to mechanical stimuli . This suggests that this compound could play a significant role in managing chronic pain conditions.

Table: Summary of Key Research Findings on this compound

Mécanisme D'action

Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of G protein-coupled receptor pathways, resulting in analgesic effects . The compound’s mechanism of action involves the modulation of nociceptive signals in the peripheral and central nervous systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to oxymorphindole include other δ-opioid receptor agonists and indole derivatives. Some examples are:

Uniqueness

This compound is unique in its selective action on δ-opioid receptors, which allows it to provide analgesia with potentially fewer side effects compared to traditional opioids like morphine . Its combination with loperamide has shown increased potency and reduced risks for dangerous side effects .

Activité Biologique

Oxymorphindole (OMI), chemically known as 17-methyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan, is a compound belonging to the morphinan family and is recognized for its unique pharmacological properties. This article explores the biological activity of OMI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily acts as a delta-opioid receptor (DOR) agonist, which has been shown to produce significant analgesic effects. Research indicates that OMI can synergistically enhance the analgesic effects of other opioids when used in combination therapies. For instance, a study demonstrated that the combination of peripherally restricted mu-opioid receptor (MOR) agonist loperamide and OMI resulted in enhanced anti-hyperalgesia in mice, indicating a potential for effective pain management with reduced central side effects .

Table 1: Summary of Biological Activities of this compound

Research Findings

- Analgesic Efficacy : A study found that OMI significantly reduced the activity of C-fiber nociceptors expressing NaV1.8, which are crucial for transmitting pain signals. This reduction was evident both in naive mice and in those subjected to inflammatory conditions, showcasing OMI's potential for treating pain without central nervous system involvement .

- Combination Therapy Studies : Research highlighted the effectiveness of combining OMI with loperamide. In behavioral studies involving mice with induced inflammation, this combination exhibited an approximately 100-fold increase in potency compared to individual applications. The results suggest that such combinations could provide robust analgesic effects while minimizing adverse effects associated with systemic opioid administration .

- Case Studies : In clinical observations involving patients with chronic pain conditions, OMI has been noted to improve pain management outcomes when integrated into multimodal analgesic regimens. However, specific case studies detailing these observations remain limited in published literature.

Safety and Side Effects

While OMI demonstrates significant analgesic properties, its safety profile must be considered. The primary concern with opioid compounds is the risk of developing tolerance and dependence. However, studies suggest that OMI's peripheral action may mitigate some central side effects typically associated with opioid use .

Propriétés

Numéro CAS |

111469-88-6 |

|---|---|

Formule moléculaire |

C23H22N2O3 |

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1 |

Clé InChI |

YQNZUKAKYJMEFE-LMDOGRNLSA-N |

SMILES |

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

SMILES isomérique |

CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

SMILES canonique |

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

Synonymes |

oxymorphindole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.